2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
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Overview
Description
The compound “2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These derivatives are known for their wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The synthesis of these derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Scientific Research Applications
Antimicrobial Activity
A significant area of research for derivatives of benzothiazole, including compounds structurally related to 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole, is their potential antimicrobial activity. Studies have synthesized and tested various derivatives for their effectiveness against bacteria and fungi, showing variable and modest activity against investigated strains. The synthesis of new pyridine derivatives from 2-amino-substituted benzothiazoles and their evaluation for antimicrobial properties exemplify this research direction (Patel, Agravat, & Shaikh, 2011). Further investigations into benzothiazole derivatives, including those with fluoro substitutions, aim to enhance their antimicrobial efficacy and broaden their spectrum of action.
Antitumor Properties
Another crucial research application is the exploration of benzothiazole derivatives for antitumor properties. The design and synthesis of novel compounds, including fluorinated derivatives, target various cancer cell lines, including breast, lung, and colon cancers. These compounds, through specific molecular interactions, have shown potent and selective inhibitory activity, indicating their potential as novel antitumor drugs. The structural modification and evaluation of these compounds for antitumor activity, including the effects of fluorination on their efficacy and selectivity, are vital research areas. For example, studies on carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents highlight the role of these derivatives in cancer diagnosis and therapy monitoring (Wang, Gao, Mock, Miller, Sledge, Hutchins, & Zheng, 2006).
Drug Development Challenges
The development of these compounds into therapeutic agents involves overcoming challenges related to their pharmacokinetic properties, including solubility and metabolic stability. The synthesis of amino acid prodrugs of antitumor benzothiazoles, for instance, addresses the need for improved water solubility and bioavailability, highlighting the ongoing efforts to make these compounds more clinically relevant. The evaluation of these prodrugs in preclinical models for their antitumor efficacy and safety profiles is a critical step towards their potential clinical application (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Future Directions
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13-6-7-16(26-2)17-18(13)27-20(22-17)24-10-8-23(9-11-24)19(25)14-4-3-5-15(21)12-14/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAODZYCYKNOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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